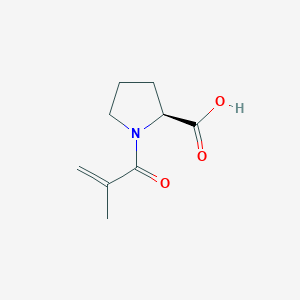

N-Methacryloyl-L-Prolin

Übersicht

Beschreibung

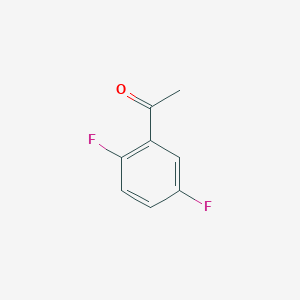

1-(2-Methylacryloyl)-L-proline is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a proline moiety linked to a 2-methylacryloyl group

Wissenschaftliche Forschungsanwendungen

1-(2-Methylacryloyl)-L-proline has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

Biology: It is studied for its potential role in biological systems, including its interactions with proteins and enzymes.

Medicine: It is investigated for its potential therapeutic applications, including drug delivery systems and as a component of biomaterials.

Industry: It is used in the production of advanced materials, including hydrogels and coatings.

Wirkmechanismus

Target of Action

N-methacryloyl-L-proline, also known as (2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid or 1-(2-Methylacryloyl)-L-proline, is a biochemical used in proteomics research

Mode of Action

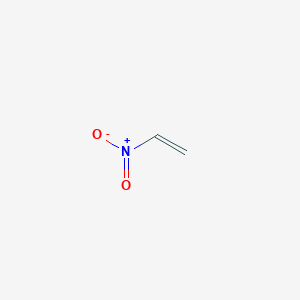

L-proline, a related compound, has been studied as a catalyst for the aldol condensation of formaldehyde and propionaldehyde to produce methacrolein . The catalytic activity of the reaction system was closely related to the competition between the main reaction synthesizing methacrolein and the side reaction producing 2-methyl-2-pentenal .

Result of Action

N-methacryloyl-L-proline has been used in the synthesis of peptidomimetic polymer brushes . These poly(N-methacryloyl-L-proline) grafted brush coatings are promising materials for numerous applications in nanomedicine, especially for the production of implants and systems of controlled interaction with proteins and cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylacryloyl)-L-proline typically involves the reaction of L-proline with 2-methylacryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of 1-(2-Methylacryloyl)-L-proline can be achieved through continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced formation of side products. The use of continuous flow reactors allows for the efficient and scalable production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Methylacryloyl)-L-proline can undergo various chemical reactions, including:

Addition Reactions: The double bond in the 2-methylacryloyl group can participate in addition reactions with nucleophiles.

Substitution Reactions: The proline moiety can undergo substitution reactions, particularly at the amino group.

Common Reagents and Conditions

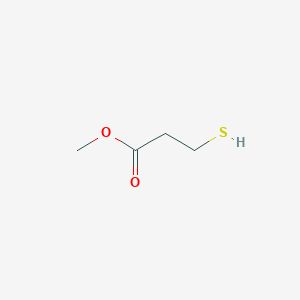

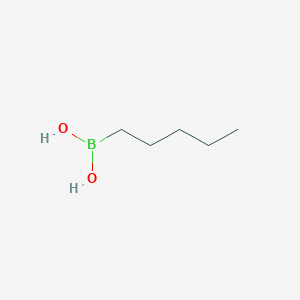

Addition Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions.

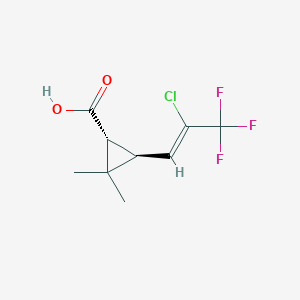

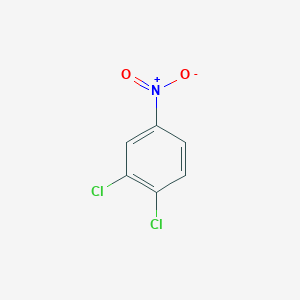

Substitution Reactions: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions at the amino group.

Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) are used to initiate polymerization reactions.

Major Products Formed

Addition Reactions: Products include adducts formed by the addition of nucleophiles to the double bond.

Substitution Reactions: Products include substituted proline derivatives.

Polymerization: Products include polymers with varying properties depending on the reaction conditions and monomers used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methylacryloyl-L-alanine: Similar structure but with an alanine moiety instead of proline.

2-Methylacryloyl-L-valine: Similar structure but with a valine moiety instead of proline.

2-Methylacryloyl-L-leucine: Similar structure but with a leucine moiety instead of proline.

Uniqueness

1-(2-Methylacryloyl)-L-proline is unique due to the presence of the proline moiety, which imparts distinct structural and functional properties. The cyclic structure of proline can influence the reactivity and interactions of the compound, making it distinct from other similar compounds .

Eigenschaften

IUPAC Name |

(2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-6(2)8(11)10-5-3-4-7(10)9(12)13/h7H,1,3-5H2,2H3,(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJAYUJDJZUWFDO-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C(=O)N1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60527884 | |

| Record name | 1-(2-Methylacryloyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60527884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51161-88-7 | |

| Record name | 1-(2-Methylacryloyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60527884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

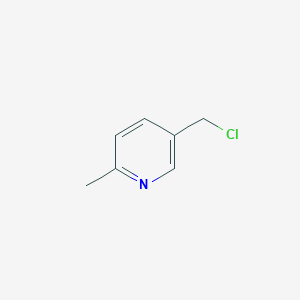

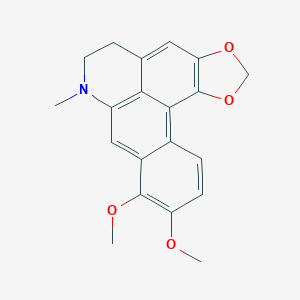

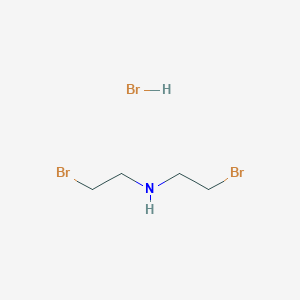

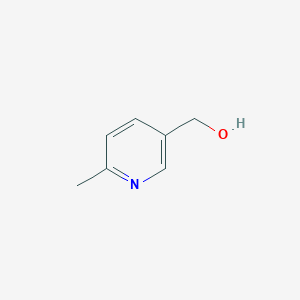

Synthesis routes and methods

Procedure details

Q1: What are the potential applications of N-methacryloyl-L-proline in nanomedicine?

A: N-methacryloyl-L-proline exhibits promising potential in creating biocompatible polymeric nanolayers, particularly in the realm of nanomedicine. Research demonstrates that by grafting poly(N-methacryloyl-L-proline) brushes onto aminated glass surfaces, novel biocompatible coatings can be produced. [] These coatings hold significant promise for applications like implant development and the engineering of systems designed for controlled interactions with proteins and cells. []

Q2: How does the polymerization temperature affect the properties of poly(N-methacryloyl-L-proline)?

A: The polymerization temperature significantly influences the structural and optical properties of poly(N-methacryloyl-L-proline). Studies reveal that N-methacryloyl-L-proline exists in two isomeric forms: s-cis and s-trans. Higher polymerization temperatures favor the incorporation of the s-cis form into the polymer chain. [] Consequently, polymers synthesized at higher temperatures exhibit a higher s-cis content and display a lower absolute value of specific rotation, impacting their optical properties. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.